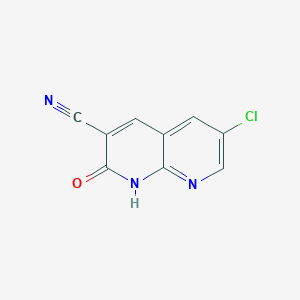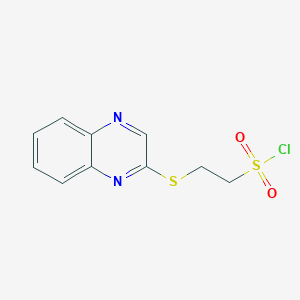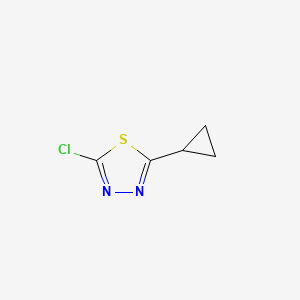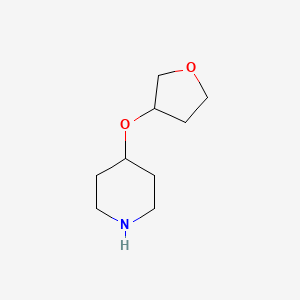![molecular formula C12H22N2 B1426864 N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine CAS No. 1339505-47-3](/img/structure/B1426864.png)
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Vue d'ensemble
Description
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine, also known as ASM-3, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ASM-3 is a cyclopropanamine derivative that has been synthesized through a multistep process.
Applications De Recherche Scientifique
Drug Discovery and Development
This compound, with its unique spirocyclic structure, has potential applications in drug discovery. Its rigid framework can be used to explore spatial pharmacophore models, aiding in the identification of novel drug candidates with specific biological targets. The compound’s ability to act as a scaffold means it could be integral in the development of new therapeutic agents, particularly in the realm of neurology and psychiatry due to its structural similarity to known central nervous system (CNS) agents .
Material Science
In material science, the compound’s robust spirocyclic architecture could be utilized in the synthesis of new polymeric materials. These materials might exhibit unique properties such as enhanced durability or specialized conductivity, making them suitable for a range of industrial applications, from electronics to construction .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to create complex molecules with spirocyclic patterns. These patterns are often found in natural products and pharmaceuticals, indicating the compound’s utility in synthesizing bioactive molecules or intermediates for further chemical transformations .
Chromatography
The compound’s distinctive structure may be exploited in chromatography as a stationary phase modifier. Its potential to interact uniquely with analytes could lead to improved separation techniques, especially in the resolution of chiral compounds, which is crucial in pharmaceutical analysis .
Analytical Chemistry
In analytical chemistry, the compound could serve as a derivatization agent for the detection and quantification of aldehydes and ketones. Its reactivity with carbonyl groups can form stable derivatives, which are easier to detect using various analytical methods, including mass spectrometry and spectroscopy .
Enzyme Inhibition Studies
The compound’s structure suggests it could mimic certain substrates or transition states, making it a candidate for enzyme inhibition studies. This application is particularly relevant in the field of medicinal chemistry, where enzyme inhibitors play a crucial role in the treatment of diseases .
Propriétés
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-ylmethyl)-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-14(11-2-3-11)9-10-8-12(10)4-6-13-7-5-12/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYTEUXRDRFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC12CCNCC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




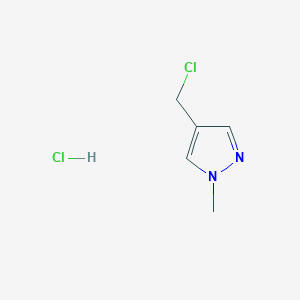

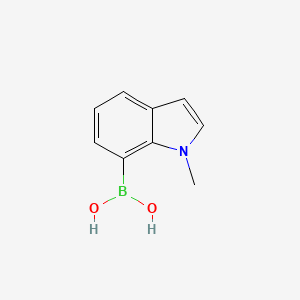
![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
